Phosphocreatine

描述

It serves as a rapidly mobilizable reserve of high-energy phosphates in skeletal muscle, myocardium, and the brain to recycle adenosine triphosphate, the energy currency of the cell . This compound plays a crucial role in energy metabolism, particularly in tissues with high and fluctuating energy demands such as muscles and the brain .

准备方法

Synthetic Routes and Reaction Conditions: Phosphocreatine can be synthesized by phosphorylating creatine in a strongly basic medium with phosphorus oxychloride . This method was initially developed by K. Zeile and G. Fawaz and later refined by A. H. Ennor and L. A. Stocken . The reaction involves the following steps:

- Creatine is dissolved in a strongly basic medium.

- Phosphorus oxychloride is added to the solution.

- The mixture is stirred and heated to facilitate the phosphorylation reaction.

- The product is then isolated and purified.

Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity. The compound can be produced in the form of its sodium salt or the disodium salt of its cyclized form, phosphocreatinine .

化学反应分析

Types of Reactions: Phosphocreatine undergoes several types of chemical reactions, including:

Phosphorylation and Dephosphorylation: Catalyzed by creatine kinase, this compound can donate its phosphate group to adenosine diphosphate to form adenosine triphosphate.

Hydrolysis: this compound can be hydrolyzed to creatine and inorganic phosphate.

Common Reagents and Conditions:

Creatine Kinase: Catalyzes the reversible transfer of a phosphate group between this compound and adenosine diphosphate.

Phosphorus Oxychloride: Used in the synthesis of this compound from creatine.

Major Products:

Adenosine Triphosphate: Formed from the transfer of a phosphate group from this compound to adenosine diphosphate.

Creatine: Formed from the hydrolysis of this compound.

科学研究应用

Role in Energy Metabolism

Phosphocreatine serves as a rapid source of energy in the form of adenosine triphosphate (ATP), particularly during high-intensity activities. It donates its phosphate group to adenosine diphosphate (ADP) to regenerate ATP, thus acting as an energy buffer during short bursts of activity.

Table 1: this compound's Role in ATP Regeneration

| Process | Description |

|---|---|

| PCr Hydrolysis | PCr breaks down to creatine and releases a phosphate group |

| ATP Regeneration | The released phosphate converts ADP to ATP |

| Energy Supply | Supports muscle contractions and high-energy demands |

Cardiac Health

This compound has been extensively studied for its cardioprotective effects. It is used as an adjunct therapy in conditions such as myocardial ischemia, heart failure, and during cardiac surgery. Research indicates that PCr supplementation can improve cardiac function by stabilizing cellular membranes and enhancing ATP availability.

- Case Study : A clinical trial demonstrated that patients with heart failure showed improved exercise capacity and reduced symptoms after receiving PCr supplementation .

Neurological Applications

In neurology, this compound is being investigated for its potential benefits in conditions like cerebral ischemia and neurodegenerative diseases. Its ability to maintain ATP levels during metabolic stress can protect neuronal cells from damage.

- Case Study : A study on patients with acute ischemic stroke found that PCr administration improved neurological outcomes by preserving brain energy metabolism .

Sports Performance Enhancement

This compound is widely used in sports nutrition to enhance athletic performance. It aids in quicker recovery between bouts of intense exercise and improves overall training capacity.

- Mechanism : During high-intensity exercise, the body rapidly depletes ATP; PCr helps replenish ATP levels more efficiently than glycolysis alone .

Table 2: Effects of this compound on Athletic Performance

| Parameter | Effect of PCr Supplementation |

|---|---|

| Muscle Recovery | Faster recovery post-exercise |

| Training Capacity | Increased ability to perform high-intensity workouts |

| Endurance | Enhanced performance in repeated sprint activities |

Future Perspectives

Research into this compound continues to evolve, with ongoing studies exploring its potential applications in metabolic disorders, aging-related muscle loss, and even as a therapeutic agent for conditions like non-alcoholic steatohepatitis (NASH) and obesity.

作用机制

Phosphocreatine acts as a rapidly mobilizable reserve of high-energy phosphates. In muscle cells, it donates its phosphate group to adenosine diphosphate to regenerate adenosine triphosphate, which is crucial for muscle contractions . This reaction is catalyzed by creatine kinase. This compound also plays a role in buffering cellular energy levels and maintaining adenosine triphosphate homeostasis .

相似化合物的比较

Creatine: The non-phosphorylated form of phosphocreatine.

Phospho-cyclocreatine: A cyclic analogue of this compound with similar energy-buffering properties.

Uniqueness: this compound is unique due to its ability to rapidly regenerate adenosine triphosphate from adenosine diphosphate, making it an essential component of the cellular energy buffering system . Its role in high-energy demanding tissues like muscles and the brain distinguishes it from other similar compounds .

生物活性

Phosphocreatine (PCr), also known as creatine phosphate, is a crucial compound in cellular energy metabolism, particularly in muscle and brain tissues. It serves primarily as a rapidly mobilizable reserve of high-energy phosphates, allowing for the regeneration of adenosine triphosphate (ATP), the primary energy currency of the cell. This article explores the biological activity of this compound, highlighting its roles in various physiological contexts, including muscle function, cardiac health, and its implications in metabolic disorders.

This compound acts as an energy buffer within cells, particularly during short bursts of high-intensity activity. The enzyme creatine kinase catalyzes the reversible reaction between ATP and PCr:

This reaction allows for rapid ATP regeneration, which is critical during periods of increased energy demand. The this compound system is particularly important in tissues with high energy requirements, such as skeletal muscle and the heart.

2. Role in Muscle Function

This compound plays a significant role in muscle contraction and recovery. Studies have shown that supplementation with this compound can enhance exercise performance by increasing this compound resynthesis rates and improving muscle shortening velocity during repeated high-intensity exercises .

Table 1: Effects of this compound Supplementation on Exercise Performance

3. Cardiac Protection

This compound has been extensively studied for its cardioprotective properties, especially in conditions such as ischemia and heart failure. A meta-analysis of randomized trials indicated that this compound administration significantly improved left ventricular ejection fraction (LVEF) and reduced peak creatinine kinase-myocardial band (CK-MB) release during cardiac surgery .

Table 2: Summary of Cardiac Outcomes with this compound Administration

| Outcome Measure | Effect Size (Mean Difference) | Confidence Interval |

|---|---|---|

| Left Ventricular Ejection Fraction | +3.82 | (1.18, 6.46) |

| Peak CK-MB Release | -6.08 | (-8.01, -4.15) |

| Major Arrhythmias | Odds Ratio: 0.42 | (0.27, 0.66) |

4. Implications in Metabolic Disorders

Recent research has highlighted the role of this compound metabolism in obesity and metabolic syndrome. Decreased this compound metabolism in white adipocytes has been linked to altered energy homeostasis and increased inflammatory responses . Specifically, obesity was associated with an increased this compound/creatine ratio and decreased creatine kinase activity, suggesting a disruption in normal metabolic processes.

Case Study: Obesity and this compound Metabolism

A study involving human white adipose tissue demonstrated that increased levels of intracellular this compound were correlated with elevated expression of pro-inflammatory markers such as CCL2 . This finding suggests that alterations in this compound metabolism may contribute to the pathophysiology of obesity-related inflammation.

5. Conclusion

This compound is a vital component of cellular energy metabolism with significant implications for muscle performance, cardiac health, and metabolic disorders. Its ability to rapidly regenerate ATP makes it essential during high-energy demands, while its role in adipocyte function underscores its importance in metabolic health. Future research should continue to explore the diverse functions of this compound and its potential therapeutic applications across various health conditions.

属性

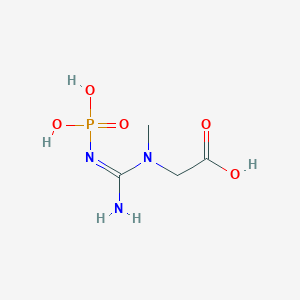

IUPAC Name |

2-[methyl-[(E)-N'-phosphonocarbamimidoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N3O5P/c1-7(2-3(8)9)4(5)6-13(10,11)12/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBBFCLWYRJSJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=NP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC(=O)O)/C(=N/P(=O)(O)O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N3O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

922-32-7 (di-hydrochloride salt) | |

| Record name | Phosphocreatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0058776 | |

| Record name | Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phosphocreatine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

449.1±47.0 °C at 760 mmHg | |

| Record name | Phosphocreatine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13191 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Adenosine triphosphate (ATP) is the primary source of chemical energy that body muscles use to perform contractions. During such contraction processes, ATP molecules are depleted as they undergo hydrolysis reactions and become adenosine diphosphate (ADP). To maintain homeostasis in muscle activity, the ATP supply of muscles must be regenerated regularly. Phosphocreatine occurs naturally within the body and is capable of regenerating ATP by transferring a high-energy phosphate from itself to ADP, resulting in the formation of ATP and creatine. This kind of regeneration of ATP with phosphocreatine typically occurs within seconds of intense muscular or neuronal effort, acting as a quickly accessible reserve of high-energy phosphates for the recycling of ATP in body muscle tissues. ATP recycling from phosphocreatine is in fact known as the quickest form of ATP regeneration. | |

| Record name | Phosphocreatine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13191 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

67-07-2 | |

| Record name | Phosphocreatine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphocreatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphocreatine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13191 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphocreatine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHOCREATINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/020IUV4N33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phosphocreatine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

194-195 °C | |

| Record name | Phosphocreatine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13191 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。